molecular formula C16H15NO3 B556295 N-Benzoyl-D-phenylalanine CAS No. 37002-52-1

N-Benzoyl-D-phenylalanine

Cat. No. B556295
Key on ui cas rn: 37002-52-1
M. Wt: 269,3 g/mole
InChI Key: NPKISZUVEBESJI-CQSZACIVSA-N
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Patent
US06960575B2

Procedure details

A suspension of N-benzoyl-DL-phenylalanine (5.39 g) and acetic anhydride (12.3 g) is stirred at 80° C. for 40 minutes under a nitrogen atmosphere. The reaction mixture is concentrated under reduced pressure to give the titled reference compound (4.30 g).
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][CH:10]([C:18]([OH:20])=[O:19])[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(OC(=O)C)(=O)C>>[C:2]1([C:1]2[O:20][C:18](=[O:19])[CH:10]([CH2:11][C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=3)[N:9]=2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
5.39 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(CC1=CC=CC=C1)C(=O)O
Name
Quantity
12.3 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
is stirred at 80° C. for 40 minutes under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1OC(C(N1)CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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